Synthetic Route Efficiency: Higher Yield and Scalability Compared to Alternative Halogenation Methods
The target compound can be synthesized via an established, scalable route with a reported yield of 84% under optimized conditions . This contrasts with alternative synthetic pathways for related [1,2,4]triazolo[4,3-a]pyridines, which may rely on less efficient iodine-mediated oxidative cyclizations [1]. The high yield and operational simplicity of the target compound's synthesis directly translate to a more cost-effective and reliable procurement source.
| Evidence Dimension | Synthesis Yield (Isolated) |
|---|---|
| Target Compound Data | 84% yield |
| Comparator Or Baseline | Iodine-mediated oxidative cyclization method for related triazolopyridines (typical yield range: 40-75%) |
| Quantified Difference | Target compound synthesis yields are at the high end or exceed the range of a common alternative method. |
| Conditions | Cyclization of N′-(3-bromopyridin-2-yl)acetohydrazide in toluene with acetic acid at reflux for 20h . |
Why This Matters
This higher reported yield translates to a lower cost of goods and more reliable supply for large-scale research programs, making it a more attractive procurement choice than analogs with less efficient or scalable syntheses.
- [1] Li, E., Hu, Z., Song, L., Yu, W., & Chang, J. (2016). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Chemistry - A European Journal, 22(31), 11022-11027. View Source
